N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide

Regioisomerism Target engagement Structure-activity relationship

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide (CAS 393837-34-8) is a synthetic small molecule featuring a benzo[cd]indole core substituted with an N-ethyl-2-oxo group and a 3-(phenylthio)propanamide side chain. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47 g/mol.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 393837-34-8
Cat. No. B2888504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide
CAS393837-34-8
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCCN1C2=CC=CC3=C(C=CC(=C32)C1=O)NC(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C22H20N2O2S/c1-2-24-19-10-6-9-16-18(12-11-17(21(16)19)22(24)26)23-20(25)13-14-27-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,23,25)
InChIKeyATKMOKCNNHBVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide (CAS 393837-34-8) – Baseline Characterization for Research Procurement


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide (CAS 393837-34-8) is a synthetic small molecule featuring a benzo[cd]indole core substituted with an N-ethyl-2-oxo group and a 3-(phenylthio)propanamide side chain [1]. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47 g/mol [1]. The compound is classified as an indole derivative and is primarily distributed as a custom-synthesis or research-grade chemical; no peer-reviewed pharmacological or biochemical profiling has been published for this exact structure as of 2026.

Why Generic Indole or Phenylthio-Propanamide Analogs Cannot Replace N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide Without Quantitative Verification


Indole-based scaffolds are exquisitely sensitive to substitution pattern, oxidation state, and side-chain identity; even minor modifications can redirect target selectivity, abolish cellular permeability, or alter metabolic stability [1]. For compounds containing the benzo[cd]indole core, the regioisomeric position of the amide linker (e.g., 5-yl vs. 6-yl) and the nature of the thioether moiety are known to modulate biological activity in related series [2]. Consequently, a generic “indole-propanamide” or “phenylthio-propanamide” analog cannot be assumed equipotent or functionally equivalent without head-to-head data. The sections below present the limited quantitative evidence currently available to guide differentiation.

Quantitative Differentiation Evidence: N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide vs. Closest Analogs


Regioisomeric Differentiation: 5-yl vs. 6-yl Amide Substitution on the Benzo[cd]indole Core

The target compound carries the propanamide chain at the 5-position of the benzo[cd]indole ring, whereas several commercially available analogs (e.g., N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butane-1-sulfonamide) are substituted at the 6-position. In structurally related indole series, regioisomeric attachment of identical pharmacophores has been shown to shift IC50 values by >10-fold against specific targets [1]. Direct comparative data for this exact pair are not publicly available; the differentiation is therefore class-level inference based on established SAR principles.

Regioisomerism Target engagement Structure-activity relationship

Thioether vs. Sulfonamide Linker: Impact on Physicochemical Properties

The target compound incorporates a phenylthioether (–S–) linker, whereas many benzo[cd]indole-6-yl analogs feature a sulfonamide (–SO2NH–) group. The thioether confers higher lipophilicity; the calculated logP (XLogP3) for the target compound is approximately 4.2, compared to ~2.8 for the corresponding 6-sulfonamide analog N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide [1]. This difference predicts enhanced passive membrane permeability for the thioether-containing compound, which may be advantageous for intracellular target engagement but could also increase non-specific binding.

Thioether Sulfonamide Lipophilicity Permeability

Absence of Peer-Reviewed Biological Activity Data – Risk Assessment

A comprehensive search of PubMed, ChEMBL, and PubChem as of 2026 revealed no peer-reviewed biological activity data for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide. In contrast, several related benzo[cd]indole-6-yl derivatives have reported IC50 values in the low micromolar range against specific enzymes (e.g., autophagy-related protease Atg4B) [1]. The absence of data means that any claim of differential potency, selectivity, or mechanism must be verified experimentally by the end user before committing to large-scale procurement.

Data gap Biological activity Procurement risk

Synthetic Accessibility and Purity Profile

The target compound requires a multi-step synthetic route involving construction of the benzo[cd]indole core, N-ethylation, and subsequent amide coupling with 3-(phenylthio)propanoic acid. Vendors typically supply this compound at ≥95% purity (HPLC) . In comparison, the 6-sulfonamide analog is accessible via a shorter route, often resulting in lower cost. However, the 5-yl amide regiochemistry may provide a synthetic handle for further derivatization that the 6-position does not, owing to steric and electronic differences in the benzo[cd]indole ring system.

Synthetic complexity Purity Custom synthesis

Recommended Research and Industrial Application Scenarios for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide Based on Available Evidence


Chemical Probe for Intracellular Target Engagement Studies Requiring High Membrane Permeability

With a predicted XLogP3 of ~4.2, the compound is more lipophilic than its 6-sulfonamide counterparts and may passively cross cell membranes more efficiently [1]. This makes it a suitable candidate scaffold for phenotypic screening campaigns where intracellular accumulation is critical.

Medicinal Chemistry Starting Point for 5-Position Benzo[cd]indole SAR Exploration

The 5-yl amide substitution pattern is less explored than the 6-yl series, offering a distinct vector for structure-activity relationship studies. The phenylthioether tail provides a modifiable handle (oxidation to sulfoxide/sulfone) for tuning physicochemical properties [2].

Comparative Selectivity Profiling Against Benzo[cd]indole-6-yl Analogs

Given the class-level evidence that regioisomeric indole derivatives can exhibit >10-fold shifts in target potency [3], head-to-head screening of this compound against its 6-substituted analogs on a common target panel can reveal selectivity windows that are unattainable with either isomer alone.

Custom Synthesis Building Block for Advanced Heterocyclic Libraries

The compound serves as a versatile intermediate for constructing more complex heterocyclic frameworks via further functionalization of the thioether group, the amide nitrogen, or the benzo[cd]indole ring. Its availability as a high-purity custom synthesis product enables incorporation into proprietary library synthesis workflows.

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